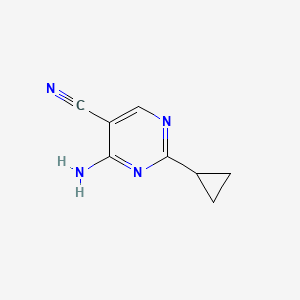

5-Bromo-2-pyrimidineacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

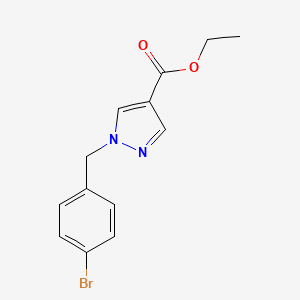

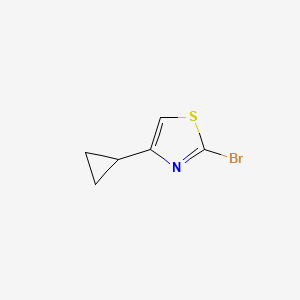

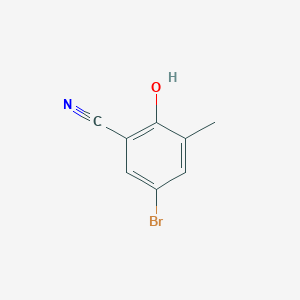

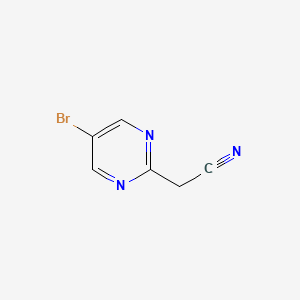

5-Bromo-2-pyrimidineacetonitrile is a chemical compound with the molecular formula C6H4BrN3 . It contains a total of 14 atoms; 4 Hydrogen atoms, 6 Carbon atoms, 3 Nitrogen atoms, and 1 Bromine atom .

Synthesis Analysis

The synthesis of 5-Bromo-2-pyrimidineacetonitrile involves several steps. A practical process for the synthesis of a similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been described. This process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another synthesis route involves the use of 2-Pyrimidineacetic acid, 5-bromo-α-cyano-, 1,1-dimethylethyl ester .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-pyrimidineacetonitrile can be analyzed using various methods. For example, the Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach can be used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis

5-Bromo-2-pyrimidineacetonitrile can participate in various chemical reactions. For instance, it can be used in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs to give the efficient syntheses of many substituted pyrimidine compounds .Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-2-pyrimidineacetonitrile: is a valuable compound in medicinal chemistry due to its pyrimidine core, a crucial element in many pharmaceuticals. It serves as a building block for creating novel drugs with potential antitumor activities. The compound’s derivatives have been explored for their ability to inhibit kinases like PI3Kα, which are significant targets in cancer therapy .

Organic Synthesis

In organic synthesis, 5-Bromo-2-pyrimidineacetonitrile acts as an intermediate for constructing complex molecular frameworks. Its utility in synthesizing pyrimidine derivatives is notable, as these structures are present in various biologically active compounds. The bromine atom in the molecule provides a reactive site for further functionalization, making it a versatile reagent .

Material Science

This compound finds applications in material science, particularly in the synthesis of novel materials with specific electronic or photonic properties. Its incorporation into larger molecular structures can lead to the development of new materials with potential use in electronics and photonics .

Biochemistry

In biochemistry, 5-Bromo-2-pyrimidineacetonitrile is used to study enzyme interactions and inhibition. It can be a precursor for synthesizing analogs that mimic natural substrates of enzymes, thereby helping in understanding enzyme mechanisms and designing enzyme inhibitors .

Pharmacology

The compound’s role in pharmacology is linked to its potential as a precursor for developing new therapeutic agents. It can be used to synthesize compounds with pharmacological activities, such as kinase inhibitors, which are important in treating diseases like cancer .

Analytical Chemistry

5-Bromo-2-pyrimidineacetonitrile: can be used in analytical chemistry for the preparation of standards and reagents. Its well-defined structure and reactivity make it suitable for use in calibration standards and as a reference compound in various analytical techniques .

Orientations Futures

5-Bromo-2-pyrimidineacetonitrile can be used in the synthesis of aza-terphenyl diamidine analogs, which exhibits potent antiprotozoal activity. It can also be used in the synthesis of pyridine-diketopyrrolopyrrole (PyDPP), a building block for preparing low band-gap copolymers for use as electron donor in polymer solar cells .

Mécanisme D'action

Target of Action

It is known that brominated pyrimidine analogs like 5-bromo-2-pyrimidineacetonitrile can interact with various biological targets due to their structural similarity to natural pyrimidines .

Mode of Action

Brominated pyrimidine analogs are known to interact with their targets by substituting for natural pyrimidines in biochemical reactions . This can lead to changes in the function of the target molecules, potentially altering cellular processes.

Biochemical Pathways

Given its structural similarity to natural pyrimidines, it could potentially interfere with pyrimidine-dependent pathways, such as dna synthesis and repair .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, determining its effectiveness and potential side effects.

Result of Action

Brominated pyrimidine analogs are known to cause changes in cellular processes due to their interaction with biological targets . For example, they can interfere with DNA synthesis and repair, potentially leading to changes in cell function and behavior .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-pyrimidineacetonitrile. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .

Propriétés

IUPAC Name |

2-(5-bromopyrimidin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGDBMBECTZVKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CC#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672019 |

Source

|

| Record name | (5-Bromopyrimidin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

831203-15-7 |

Source

|

| Record name | (5-Bromopyrimidin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride](/img/structure/B1371647.png)